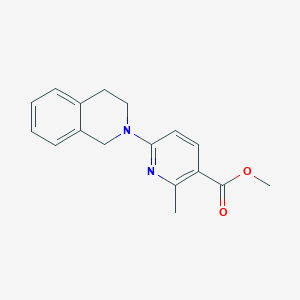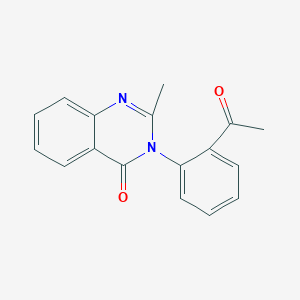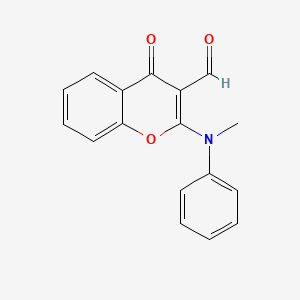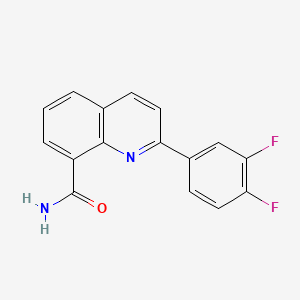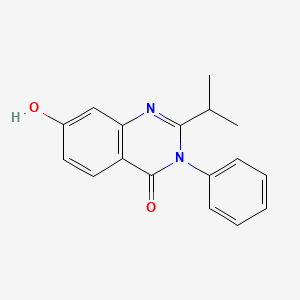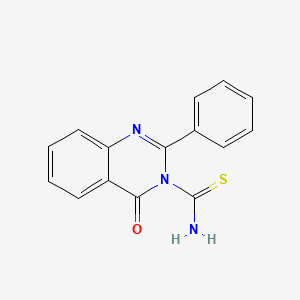
2-(2,3-Dichlorophenyl)quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-Dichlorophenyl)quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a quinazoline core with a 2,3-dichlorophenyl substituent, making it a significant molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)quinazoline typically involves the reaction of anthranilic acid derivatives with substituted aldehydes or ketones. One common method includes the condensation of 2,3-dichlorobenzaldehyde with anthranilamide in the presence of a suitable catalyst under reflux conditions . This reaction yields the desired quinazoline derivative.
Industrial Production Methods: Industrial production of quinazoline derivatives often employs microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis to enhance yield and efficiency . These methods are scalable and can be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,3-Dichlorophenyl)quinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazolines.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that modify the quinazoline core.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Chlorine, nitric acid, sulfuric acid.
Major Products Formed:
- Quinazoline N-oxides
- Dihydroquinazolines
- Halogenated, nitrated, and sulfonated quinazolines
Applications De Recherche Scientifique
2-(2,3-Dichlorophenyl)quinazoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,3-Dichlorophenyl)quinazoline involves its interaction with specific molecular targets. It acts as an inhibitor of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . By inhibiting these kinases, the compound can induce apoptosis in cancer cells and exhibit anti-proliferative effects.
Comparaison Avec Des Composés Similaires
Quinazolinone: A related compound with a similar core structure but different substituents.
2-Chloromethyl-4-methylquinazoline: Another derivative with distinct biological activities.
Uniqueness: 2-(2,3-Dichlorophenyl)quinazoline stands out due to its specific substitution pattern, which imparts unique biological properties. Its dichlorophenyl group enhances its ability to interact with molecular targets, making it a valuable compound in medicinal chemistry research.
Propriétés
Formule moléculaire |
C14H8Cl2N2 |
|---|---|
Poids moléculaire |
275.1 g/mol |
Nom IUPAC |
2-(2,3-dichlorophenyl)quinazoline |
InChI |
InChI=1S/C14H8Cl2N2/c15-11-6-3-5-10(13(11)16)14-17-8-9-4-1-2-7-12(9)18-14/h1-8H |
Clé InChI |
KEVVEUABVWJKRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=NC(=N2)C3=C(C(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-2-butyl-3H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11843455.png)
